Carbinoxamine-d6 (maleate)

Description

BenchChem offers high-quality Carbinoxamine-d6 (maleate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbinoxamine-d6 (maleate) including the price, delivery time, and more detailed information at info@benchchem.com.

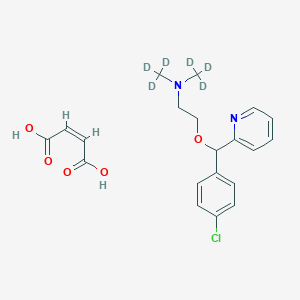

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H23ClN2O5 |

|---|---|

Molecular Weight |

412.9 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-bis(trideuteriomethyl)ethanamine |

InChI |

InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3; |

InChI Key |

GVNWHCVWDRNXAZ-QPEHKQNOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

An In-Depth Technical Guide to Carbinoxamine-d6 Maleate: Structure, Synthesis, and Application

Carbinoxamine is a first-generation antihistamine of the ethanolamine class, recognized for its efficacy in treating allergic conditions such as hay fever and urticaria by acting as a histamine H1-receptor antagonist.[1][2][3] Like many pharmaceuticals, the precise quantification of carbinoxamine in biological matrices is fundamental to pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. To achieve the highest degree of accuracy in such analyses, especially when using mass spectrometry, a stable isotope-labeled internal standard is the undisputed gold standard.

This guide provides a comprehensive technical overview of Carbinoxamine-d6 maleate, the deuterium-labeled analog of carbinoxamine. We will delve into its chemical structure, the rationale behind its design, methods of synthesis, analytical characterization, and its critical application as an internal standard in bioanalytical workflows. This document is intended for researchers, analytical scientists, and drug development professionals who require a deeper understanding of this essential analytical tool.

Chemical Structure and Physicochemical Properties

The efficacy of a stable isotope-labeled internal standard is predicated on it being chemically identical to the analyte, yet mass-distinguishable. Carbinoxamine-d6 maleate is designed precisely on this principle.

Core Molecular Structure

The parent molecule, carbinoxamine, possesses a distinct structure featuring a chiral center.[4] Its key components are:

-

A pyridine ring and a p-chlorophenyl ring attached to a central chiral carbon.

-

An ether linkage connecting the chiral center to an ethylamine side chain.

-

A tertiary amino group (specifically, a dimethylamino group) at the terminus of the side chain.[1][5]

In Carbinoxamine-d6, the six hydrogen atoms on the two N-methyl groups of the dimethylamino moiety are replaced with deuterium atoms.[6][7] This specific placement is strategic; these positions are not typically susceptible to metabolic cleavage or in-source back-exchange, ensuring the isotopic label's stability throughout the analytical process. The molecule is supplied as a maleate salt to improve its solubility and stability.[8]

Caption: Chemical structure of Carbinoxamine-d6 Maleate.

Physicochemical Data

Accurate characterization is paramount. The key properties of Carbinoxamine-d6 maleate are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 2-((4-chlorophenyl)(pyridin-2-yl)methoxy)-N,N-bis(methyl-d3)ethan-1-amine, maleate (1:1) | [6][7] |

| Molecular Formula | C₁₆H₁₃D₆ClN₂O · C₄H₄O₄ | [6][9] |

| Molecular Weight | 412.9 g/mol | [10][11] |

| Exact Mass | 412.1672 Da | [11][12] |

| CAS Number | 2747914-08-3 (d6 maleate); 1216872-59-1 (alternate) | [9][12][13] |

| Appearance | White to off-white solid | [8] |

| Solubility | Soluble in water, alcohol, chloroform, DMSO, and acetonitrile | [8][9] |

| Isotopic Enrichment | ≥98-99% atom % D | [9][10] |

| Storage | Store at -20°C for long-term stability | [12] |

Synthesis and Isotopic Labeling Strategy

The synthesis of carbinoxamine analogs typically follows a convergent pathway, which can be adapted for isotopic labeling.

General Synthetic Route

A common method for synthesizing the carbinoxamine backbone involves two key steps:

-

Grignard Reaction: 4-chlorophenyl magnesium bromide is reacted with picolinaldehyde (pyridine-2-carbaldehyde) to form the secondary alcohol, (4-chlorophenyl)(pyridin-2-yl)methanol.[5]

-

Williamson Ether Synthesis: The resulting alcohol is deprotonated with a strong base (e.g., sodium hydride or sodium amide) and subsequently reacted with a 2-(dialkylamino)ethyl chloride derivative to form the final ether linkage.[14]

An alternative modern approach involves the direct α-C(sp³)–H 2-pyridylation of an appropriate ether precursor through a photocatalytic hydrogen atom transfer (HAT) mechanism.[15]

Introduction of the Deuterium Label

The key to synthesizing Carbinoxamine-d6 is the use of a deuterated building block in the ether synthesis step. Instead of using 2-(dimethylamino)ethyl chloride, the reaction is performed with its deuterated analog, 2-(N,N-di(methyl-d3)amino)ethyl chloride . This reagent is prepared beforehand using commercially available deuterated methyl sources (e.g., methyl-d3 iodide).

The causality behind this choice is clear: introducing the label at a late stage using a stable, pre-labeled fragment ensures high isotopic incorporation and simplifies purification, as the chromatographic properties of the deuterated and non-deuterated compounds are nearly identical.

Caption: Generalized synthesis workflow for Carbinoxamine-d6 Maleate.

Analytical Characterization and Self-Validating Protocols

To serve as a reliable internal standard, each batch of Carbinoxamine-d6 maleate must be rigorously characterized to confirm its identity, purity, and isotopic enrichment. This multi-step validation ensures the integrity of any quantitative data generated using it.

Structural Confirmation and Purity Assessment

A combination of chromatographic and spectroscopic techniques forms a self-validating system for quality control.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing chemical purity. A validated HPLC method, typically with UV detection, is used to separate the main compound from any residual starting materials, by-products, or degradants.[14] The purity is generally required to be >98%.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition by providing a highly accurate mass measurement. For Carbinoxamine-d6, the observed m/z for the protonated molecule [M+H]⁺ should correspond to the theoretical value (approx. 297.15), which is 6 mass units higher than the unlabeled carbinoxamine (approx. 291.12). This mass shift is the definitive confirmation of successful deuteration.

-

NMR Spectroscopy:

-

¹H NMR: Confirms the overall molecular structure. A key diagnostic feature is the significant reduction or complete absence of the singlet corresponding to the N(CH₃)₂ protons (typically around 2.2-2.3 ppm), directly proving the replacement of hydrogen with deuterium at these positions.

-

¹³C NMR: Provides a complete carbon skeleton map, which should be consistent with the proposed structure.

-

Caption: Workflow for analytical characterization and quality control.

Application in Quantitative Bioanalysis

The principal application of Carbinoxamine-d6 maleate is as an internal standard for the quantification of carbinoxamine in biological samples by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[6][9]

The Principle of Stable Isotope Dilution

The use of a stable isotope-labeled internal standard (SIL-IS) is the most robust method for quantitative mass spectrometry. The SIL-IS is added to the biological sample at a known concentration at the very beginning of the sample preparation process. Because the SIL-IS (Carbinoxamine-d6) is chemically identical to the analyte (Carbinoxamine), it experiences the exact same extraction loss, matrix effects, and ionization suppression or enhancement.

The mass spectrometer, however, can distinguish between the two based on their mass difference. The concentration of the analyte is determined by the ratio of the analyte's MS signal to the SIL-IS's signal. This ratio remains constant regardless of variations in sample handling or instrument performance, leading to exceptional precision and accuracy.

Experimental Protocol: Quantification of Carbinoxamine in Human Plasma

This protocol outlines a typical workflow for a pharmacokinetic study.

1. Preparation of Standards and Quality Controls (QCs):

- Prepare a stock solution of Carbinoxamine and Carbinoxamine-d6 maleate (IS) in methanol.

- Create a series of calibration standards by spiking blank human plasma with Carbinoxamine stock solution to cover the expected concentration range (e.g., 0.1 to 100 ng/mL).

- Prepare QC samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution (e.g., 50 ng/mL Carbinoxamine-d6). Vortex briefly.

- Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

- Vortex vigorously for 1 minute.

- Centrifuge at 10,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

- LC System: Standard HPLC or UHPLC system.

- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

- MRM Transitions: Monitor the specific precursor-to-product ion transitions. These must be optimized experimentally.

- Carbinoxamine: m/z 291.1 → 167.1[16]

- Carbinoxamine-d6 (IS): m/z 297.1 → 167.1 (The fragment ion is often the same as the unlabeled compound, as the deuterium is not on the fragmented portion).

4. Data Analysis:

- Integrate the peak areas for both the analyte and the IS.

- Calculate the peak area ratio (Analyte Area / IS Area).

- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

- Determine the concentration of carbinoxamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Carbinoxamine-d6 maleate is more than just a deuterated molecule; it is a precision tool engineered for accuracy in pharmaceutical research. Its design, characterized by stable isotopic labeling at a non-labile position, makes it an ideal internal standard. Rigorous analytical characterization ensures its identity and purity, providing the trustworthiness required for regulated bioanalysis. By enabling the reliable quantification of carbinoxamine in complex biological matrices, Carbinoxamine-d6 maleate plays an indispensable role in advancing our understanding of the drug's pharmacokinetic profile and ensuring its safe and effective therapeutic use.

References

-

Veeprho. Carbinoxamine-D6 (Maleate Salt). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2564, Carbinoxamine. Available from: [Link]

-

U.S. Food and Drug Administration. Carbinoxamine Maleate Oral Solution, 4 mg/5 mL - accessdata.fda.gov. Available from: [Link]

-

Gpatindia. CARBINOXAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available from: [Link]

-

U.S. Food and Drug Administration. 22-556Orig1s000 - accessdata.fda.gov. Available from: [Link]

-

ResearchGate. Chemical structure of carbinoxamine maleate. Available from: [Link]

-

Medium. Why is Carbinoxamine Maleate Important for Allergy Relief?. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 45038550, Carbinoxamine-d6 Maleate Salt. Available from: [Link]

-

Drugs.com. Carbinoxamine: Package Insert / Prescribing Information. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents. Available from: [Link]

-

Patsnap Synapse. What is Carbinoxamine Maleate used for?. Available from: [Link]

-

ResearchGate. A Study on the Synthesis and Characterization of Various Polymorphic Forms of Carbinoxamine Maleate and Orphenadrine Citrate. Available from: [Link]

-

Quick Company. Improved Process For Carbinoxamine Maleate And Its Novel Polymorph. Available from: [Link]

-

Clinivex. Carbinoxamine-d6 Maleate. Available from: [Link]

-

IOSR Journal. LC-MS/MS method for the quantification of carbinoxamine in human plasma. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 131708643, Carbinoxamine-d6 (maleate). Available from: [Link]

-

Wikipedia. Carbinoxamine. Available from: [Link]

-

precisionFDA. CARBINOXAMINE. Available from: [Link]

-

Pharmaffiliates. Carbinoxamine-impurities. Available from: [Link]

Sources

- 1. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Why is Carbinoxamine Maleate Important for Allergy Relief? [hrdpharm.com]

- 3. What is Carbinoxamine Maleate used for? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. CARBINOXAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. veeprho.com [veeprho.com]

- 7. theclinivex.com [theclinivex.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. Carbinoxamine-d6 (maleate) | C20H23ClN2O5 | CID 131708643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Carbinoxamine-d6 Maleate Salt | LGC Standards [lgcstandards.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. Improved Process For Carbinoxamine Maleate And Its Novel Polymorph [quickcompany.in]

- 15. Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iosrjournals.org [iosrjournals.org]

Navigating Bioanalytical Assays: A Technical Guide to Carbinoxamine-d6 and Carbinoxamine Maleate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Nuances of Carbinoxamine and its Deuterated Analog

Carbinoxamine is a first-generation antihistamine belonging to the ethanolamine class, recognized for its H1 receptor antagonist activity.[1][2] It is clinically used in its maleate salt form to treat various allergic conditions such as hay fever, allergic rhinitis, and urticaria.[3][4] In the realm of drug development and clinical pharmacology, the precise quantification of carbinoxamine in biological matrices is paramount for pharmacokinetic and bioequivalence studies. This necessitates the use of a stable, reliable internal standard in analytical methodologies. This is where Carbinoxamine-d6, a deuterated analog of carbinoxamine, plays a pivotal role.

This technical guide provides a comprehensive comparison of Carbinoxamine-d6 and Carbinoxamine maleate, focusing on their molecular and chemical distinctions and the practical implications of these differences in a research and drug development context. As we delve into the specifics, we will explore why the introduction of deuterium atoms and the nature of the salt form are not trivial details but rather critical factors that govern the application of these compounds in sensitive bioanalytical assays.

Core Molecular and Chemical Distinctions

The fundamental difference between Carbinoxamine-d6 and Carbinoxamine maleate lies in their isotopic composition and salt form, which directly impacts their molecular weights and utility in analytical chemistry.

Carbinoxamine maleate is the active pharmaceutical ingredient, where the carbinoxamine free base is salified with maleic acid.[5][6] This enhances the compound's stability and solubility.

Carbinoxamine-d6 , on the other hand, is an isotopically labeled version of carbinoxamine. Specifically, six hydrogen atoms on the N,N-dimethylamino group are replaced with deuterium atoms.[7][8] This isotopic substitution results in a molecule that is chemically identical to carbinoxamine in its reactivity but possesses a higher mass. This mass difference is the cornerstone of its use as an internal standard in mass spectrometry-based assays.

The following table summarizes the key physicochemical properties of Carbinoxamine-d6 maleate and Carbinoxamine maleate:

| Property | Carbinoxamine-d6 maleate | Carbinoxamine maleate |

| Chemical Formula | C16H13ClD6N2O • C4H4O4[7] | C20H23ClN2O5[6][9] |

| Molecular Weight | 412.9 g/mol [7][8] | 406.9 g/mol [2][6][9][10][11] |

| CAS Number | 2747914-08-3[7][8] | 3505-38-2[2][5][6][9][10][11] |

| Active Moiety | Carbinoxamine-d6 | Carbinoxamine |

| Salt Form | Maleate | Maleate |

The Role of Deuteration in Bioanalytical Methodologies

The use of stable isotope-labeled internal standards, such as Carbinoxamine-d6, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rationale behind this preference is rooted in the ability of such standards to mimic the analyte of interest throughout the analytical process, thereby correcting for variability.

Causality behind Experimental Choices:

-

Co-elution: Carbinoxamine-d6 and carbinoxamine exhibit nearly identical chromatographic behavior. This co-elution is critical because any physical or chemical variations encountered during sample preparation (e.g., extraction efficiency) and chromatographic analysis (e.g., injection volume variations) will affect both the analyte and the internal standard to the same extent.

-

Ionization Efficiency: In the mass spectrometer's ion source, the analyte and its deuterated internal standard are expected to have the same ionization efficiency. This means that any matrix effects that suppress or enhance the ionization of carbinoxamine will have a proportional effect on Carbinoxamine-d6.

-

Mass Differentiation: Despite their chemical similarities, the mass difference of 6 Daltons allows the mass spectrometer to distinguish between the analyte and the internal standard. This enables the accurate quantification of carbinoxamine by calculating the ratio of the analyte's signal to that of the known concentration of the internal standard.

This self-validating system ensures that the measured analyte concentration is robust and reliable, minimizing the impact of experimental variability.

Experimental Workflow: Bioanalytical Quantification of Carbinoxamine

The following diagram illustrates a typical workflow for the quantification of carbinoxamine in a biological matrix (e.g., plasma) using Carbinoxamine-d6 as an internal standard.

Detailed Experimental Protocol:

1. Preparation of Calibration Standards and Quality Control Samples:

- Prepare a stock solution of Carbinoxamine maleate in methanol.

- Serially dilute the stock solution to prepare working solutions for calibration standards.

- Spike blank biological matrix with the working solutions to create calibration standards at various concentrations.

- Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

2. Sample Preparation:

- To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of Carbinoxamine-d6 internal standard working solution.

- Vortex briefly to mix.

- Add 300 µL of acetonitrile to precipitate proteins.

- Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient elution at a flow rate of 0.4 mL/min.

- Mass Spectrometry (MS/MS):

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Multiple Reaction Monitoring (MRM) transitions:

- Carbinoxamine: Q1/Q3 transition (e.g., m/z 291.1 -> 167.1).

- Carbinoxamine-d6: Q1/Q3 transition (e.g., m/z 297.1 -> 167.1).

- Optimize collision energy and other MS parameters for maximum signal intensity.

4. Data Analysis:

- Integrate the peak areas for both carbinoxamine and Carbinoxamine-d6.

- Calculate the peak area ratio of carbinoxamine to Carbinoxamine-d6.

- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

- Determine the concentration of carbinoxamine in the unknown samples and QC samples from the calibration curve.

Conclusion

The distinction between Carbinoxamine-d6 and Carbinoxamine maleate is a clear illustration of the precision required in modern pharmaceutical analysis. While Carbinoxamine maleate serves as the therapeutic agent, its deuterated counterpart, Carbinoxamine-d6, is an indispensable tool for its accurate quantification. The isotopic labeling of Carbinoxamine-d6 provides the necessary mass shift for differentiation in mass spectrometry, while its chemical similarity to the unlabeled drug ensures it faithfully tracks the analyte through the entire analytical procedure. This technical guide underscores the importance of understanding these fundamental differences for the development and validation of robust and reliable bioanalytical methods in drug development.

References

- SRIRAMCHEM.

- Axios Research.

-

U.S. Food and Drug Administration. Carbinoxamine Maleate Oral Solution, 4 mg/5 mL. [Link]

-

FDA.report. CARBINOXAMINE MALEATE tablet CARBINOXAMINE MALEATE solution. [Link]

-

PubChem, National Institutes of Health. Carbinoxamine. [Link]

-

PubChem, National Institutes of Health. Carbinoxamine Maleate. [Link]

-

PubChem, National Institutes of Health. Carbinoxamine-d6 (maleate). [Link]

Sources

- 1. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. fda.report [fda.report]

- 5. Carbinoxamine Maleate - SRIRAMCHEM [sriramchem.com]

- 6. Carbinoxamine Maleate | C20H23ClN2O5 | CID 5282409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Carbinoxamine-d6 (maleate) | C20H23ClN2O5 | CID 131708643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Carbinoxamine Maleate - LKT Labs [lktlabs.com]

Deuterated Carbinoxamine internal standard properties

Technical Guide: Deuterated Carbinoxamine as an Internal Standard in Bioanalysis

Introduction

In the high-stakes environment of pharmaceutical bioanalysis, the reliability of quantitative data hinges on the internal standard (IS). For Carbinoxamine, a first-generation antihistamine with significant anticholinergic properties, the use of a stable isotope-labeled IS—specifically Carbinoxamine-d6 —is not merely a regulatory preference but a scientific necessity.

This guide details the physicochemical properties, mechanistic role, and experimental deployment of Deuterated Carbinoxamine (Carbinoxamine-d6). It is designed to allow researchers to establish a self-validating LC-MS/MS workflow that meets the rigorous standards of FDA and EMA bioanalytical guidelines.

Physicochemical Properties & Technical Specifications

Understanding the fundamental differences between the analyte and its deuterated analog is critical for method development. While the chemical behavior remains nearly identical, the mass shift is the key differentiator.

Comparative Properties Table

| Property | Carbinoxamine (Analyte) | Carbinoxamine-d6 (Internal Standard) | Impact on Bioanalysis |

| Chemical Formula | C₁₆H₁₉ClN₂O | C₁₆H₁₃D₆ClN₂O | +6 Da mass shift ensures resolution in Q1 (MS1). |

| Molecular Weight | 290.79 g/mol | 296.83 g/mol (Free Base) | Precursor ion selection ([M+H]⁺). |

| Isotopic Label | None | N,N-dimethyl-d6 | Label is on the amine side chain. |

| pKa | ~9.0 (Tertiary Amine) | ~9.0 | Both require high pH extraction or acidic mobile phase for ionization. |

| LogP | 2.6 | ~2.6 | Identical extraction recovery and column retention. |

| Solubility | ~0.23 g/L (Water) | Similar | Compatible with aqueous mobile phases. |

Critical Note on Salt Forms: Carbinoxamine is often supplied as a maleate salt (MW ~406.9 g/mol ). Ensure you calculate the concentration based on the free base content when preparing stock solutions.

Mechanism of Action: Isotope Dilution & Matrix Correction

The primary function of Carbinoxamine-d6 is to correct for Matrix Effects (Ion Suppression/Enhancement) and Recovery Variations .

The Co-Elution Principle

In Reversed-Phase Chromatography (RPC), the deuterium isotope effect is negligible for small alkyl labels like -d6. Therefore, Carbinoxamine and Carbinoxamine-d6 co-elute (share the same Retention Time, RT).

-

Scenario: A plasma sample contains phospholipids that suppress electrospray ionization (ESI) at the analyte's RT.

-

Correction: Because the IS elutes at the exact same moment, it experiences the exact same degree of suppression. The ratio of Analyte Area to IS Area remains constant, preserving quantitative accuracy.

Diagram: Ion Suppression Correction Mechanism

Caption: Schematic illustrating how co-eluting internal standards compensate for matrix-induced ionization suppression in LC-MS/MS.

Experimental Protocol: LC-MS/MS Method Development

This protocol outlines the development of a robust quantitative assay.

Phase 1: Mass Spectrometry Optimization (Tune)

The label is located on the dimethylamine group. This impacts transition selection.

-

Analyte (Carbinoxamine):

-

Precursor: 291.2 m/z [M+H]⁺

-

Primary Product (Quant): 167.1 m/z (Loss of amine side chain).

-

Secondary Product (Qual): 202.1 m/z or 58.1 m/z .

-

-

Internal Standard (Carbinoxamine-d6):

-

Precursor: 297.2 m/z [M+H]⁺

-

Transition Selection Rule: The 167.1 fragment loses the labeled side chain. Therefore, the IS also produces the 167.1 fragment.

-

Selected Transition: 297.2 → 167.1 m/z .

-

Note: Even though the product ion is the same, the precursor mass difference (+6 Da) provides selectivity. Ensure unit resolution on Q1 to prevent "crosstalk" from the analyte to the IS channel.

-

Phase 2: Sample Preparation (Protein Precipitation)

-

Step 1: Aliquot 50 µL of human plasma into a 96-well plate.

-

Step 2: Add 20 µL of Carbinoxamine-d6 Working Solution (e.g., 100 ng/mL in 50:50 MeOH:H₂O).

-

Step 3: Add 200 µL of Acetonitrile (cold) to precipitate proteins.

-

Step 4: Vortex for 5 minutes at high speed.

-

Step 5: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Step 6: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).

Phase 3: Chromatographic Separation

-

Column: C18 Reverse Phase (e.g., Hypersil GOLD or Kinetex C18, 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate for pH control).

-

Mobile Phase B: Acetonitrile (or Methanol).

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

3.0 min: 90% B

-

3.5 min: 90% B

-

3.6 min: 10% B

-

5.0 min: Stop (Re-equilibration)

-

Workflow Diagram

Caption: Step-by-step sample preparation workflow for the quantification of Carbinoxamine using a deuterated internal standard.

Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the following validation parameters must be assessed specifically for the IS.

Isotopic Purity & Crosstalk

-

Issue: If the Carbinoxamine-d6 standard contains unlabelled Carbinoxamine (d0), it will contribute to the analyte signal, causing false positives.

-

Test: Inject a high concentration of the IS (only) and monitor the Analyte transition (291.2 → 167.1).

-

Acceptance: The response in the analyte channel must be < 20% of the LLOQ response.

Deuterium Exchange

-

Issue: Deuterium on exchangeable sites (like -OH or -NH) can swap with Hydrogen in aqueous solutions.

-

Verification: Carbinoxamine-d6 has deuterium on the methyl groups (C-D bonds). These are chemically stable and do not exchange under standard LC-MS conditions.

Retention Time Shift

-

Observation: Deuterated compounds can sometimes elute slightly earlier than non-deuterated analogs due to slightly lower lipophilicity.

-

Impact: For Carbinoxamine-d6, the shift is typically negligible (< 0.05 min). If a shift occurs, ensure the integration window covers both peaks.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2564: Carbinoxamine. Retrieved from [Link]

-

IOSR Journal of Pharmacy. (2014). LC-MS/MS method for the quantification of carbinoxamine in human plasma. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Carbinoxamine-d6 maleate solubility in methanol

Technical Guide: Solubility and Preparation of Carbinoxamine-d6 Maleate in Methanol

Executive Summary

Carbinoxamine-d6 Maleate is the stable isotope-labeled analog of the first-generation antihistamine Carbinoxamine Maleate. It serves as a critical Internal Standard (IS) in quantitative bioanalysis, particularly for LC-MS/MS workflows where matrix effects can compromise data integrity.

While the non-deuterated pharmaceutical salt is classified as "freely soluble" in alcohols, specific analytical standards of Carbinoxamine-d6 Maleate often display variable solubility profiles depending on crystal habit and purity. This guide defines a robust, field-validated protocol for preparing stable stock solutions in Methanol (MeOH) , balancing solubility limits with the practical requirements of trace-level quantitation.

Physicochemical Profile & Solubility Analysis

To understand the solubility behavior of the deuterated standard, one must analyze the properties of the parent salt. The maleate counterion significantly enhances the polarity of the lipophilic carbinoxamine base, facilitating dissolution in protic solvents like methanol.

Comparative Properties

| Property | Carbinoxamine Maleate (Unlabeled) | Carbinoxamine-d6 Maleate (Internal Standard) |

| CAS Number | 3505-38-2 | 2747914-08-3 (or similar depending on labeling) |

| Molecular Formula | C₁₆H₁₉ClN₂O[1] · C₄H₄O₄ | C₁₆H₁₃D₆ClN₂O · C₄H₄O₄ |

| Molecular Weight | 406.86 g/mol | ~412.9 g/mol |

| Solubility (USP) | Freely soluble in alcohol (Ethanol) & Chloroform | Methanol: Soluble (Conservative limit: 1–10 mg/mL) |

| pKa | ~8.7 (Tertiary amine) | ~8.7 (Unchanged by deuteration) |

The "Solubility Gap" Explanation

-

USP/FDA Data: Classifies bulk Carbinoxamine Maleate as "Freely Soluble" in alcohol (100–1000 mg/mL).

-

Analytical Vendor Data (e.g., Cayman): Often lists "Slightly Soluble" in Methanol (1–10 mg/mL).

-

Technical Synthesis: This discrepancy often arises because analytical standards are supplied in small, potentially amorphous or compact crystalline quantities that dissolve slower than bulk API. Therefore, this guide recommends a conservative target concentration of 1 mg/mL to ensure rapid, complete dissolution and long-term stability.

Structural Visualization

The following diagram illustrates the dissociation of the salt in Methanol, highlighting the deuterated sites (typically on the N-methyl groups) which do not participate in the solubility mechanism but are critical for mass detection.

Figure 1: Dissolution mechanism of Carbinoxamine-d6 Maleate in Methanol. The solvent overcomes the lattice energy of the maleate salt, stabilizing the resulting ions.

Experimental Protocol: Stock Solution Preparation

Objective: Prepare a primary stock solution of Carbinoxamine-d6 Maleate at 1.0 mg/mL (free base equivalent or salt basis, depending on calculation requirements) in Methanol.

Reagents & Equipment:

-

Carbinoxamine-d6 Maleate (Solid Reference Standard).

-

Methanol (LC-MS Grade or higher).

-

Class A Volumetric Flask (e.g., 10 mL or 25 mL).

-

Analytical Balance (Precision 0.01 mg).

-

Ultrasonic Bath.

Step-by-Step Methodology

-

Calculations (Critical):

-

Most certificates of analysis (CoA) list the purity and salt form. You must correct for the salt content if your method requires "free base" concentration.

-

Correction Factor = MW(Salt) / MW(Free Base) ≈ 412.9 / 296.8 ≈ 1.39.

-

Example: To get 1 mg/mL of the active moiety (free base), weigh 1.39 mg of salt for every 1 mL of solvent.

-

-

Weighing:

-

Equilibrate the vial to room temperature to prevent condensation.

-

Weigh the calculated amount of Carbinoxamine-d6 Maleate directly into a weighing boat or small glass funnel. Avoid using plastic spatulas (static charge risk).

-

-

Solvent Addition:

-

Transfer the solid into the volumetric flask.

-

Rinse the weighing boat 3x with small volumes of Methanol, adding rinses to the flask.

-

Fill the flask to approximately 80% of the total volume with Methanol.

-

-

Dissolution (Sonication):

-

Observation: The powder may not dissolve instantly.

-

Action: Sonicate the flask for 5–10 minutes at ambient temperature.

-

Check: Visually inspect for "schlieren" lines or floating particulates. The solution must be crystal clear.

-

-

Final Volume:

-

Allow the solution to return to room temperature (sonication generates heat, expanding the solvent).

-

Dilute to the mark with Methanol. Invert 10x to mix.

-

Workflow Diagram

Figure 2: Validated workflow for the preparation of Carbinoxamine-d6 Maleate stock solution.

Stability & Storage

-

Temperature: Store stock solutions at -20°C or lower.

-

Container: Use amber borosilicate glass vials with PTFE-lined caps. Carbinoxamine is light-sensitive; amber glass prevents photodegradation.

-

Shelf Life:

-

Solid: >2 years (desiccated, -20°C).

-

Stock Solution (MeOH): 6–12 months at -20°C.

-

-

Deuterium Exchange: The C-D bonds in Carbinoxamine-d6 are chemically stable in Methanol. Exchange is not a concern under neutral conditions. Avoid strong acids or bases in the stock solution to prevent potential hydrolysis or exchange at labile sites (though none are primary risks for this structure).

Quality Control & Troubleshooting

| Issue | Cause | Corrective Action |

| Precipitation | Concentration too high (>10 mg/mL) or temp too low. | Warm to RT and vortex. If persistent, dilute to 0.5 mg/mL. |

| Signal Drift (LC-MS) | Deuterium isotope effect or degradation. | Verify retention time matches unlabeled analyte. Check for "crosstalk" (impurities). |

| Particulates | Incomplete dissolution. | Sonicate longer. Filter through 0.2 µm PTFE filter if necessary (account for potential loss). |

References

-

U.S. Food and Drug Administration (FDA). (2011). NDA 22-556: Carbinoxamine Maleate Clinical Pharmacology and Biopharmaceutics Review. Retrieved from [Link]

-

United States Pharmacopeia (USP). (2023).[2] Carbinoxamine Maleate Monograph: Physicochemical Properties. USP-NF Online.

-

ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

PubChem. (2025). Carbinoxamine-d6 (maleate) Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Carbinoxamine-d6: A Comparative Analysis of the Salt and Free Base Forms

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of pharmaceutical research and development, the precise form of an active pharmaceutical ingredient (API) is a cornerstone of a successful formulation. This is particularly true for isotopically labeled internal standards like Carbinoxamine-d6, where physicochemical properties directly impact analytical accuracy and reproducibility. This guide provides a detailed examination of the fundamental differences between the salt and free base forms of Carbinoxamine-d6. We will explore the core physicochemical distinctions, their implications for bioavailability and analytical handling, and present validated experimental protocols for their differentiation. This document is intended to serve as a practical resource, grounding theoretical principles in actionable laboratory methodology.

Foundational Principles: The Significance of API Form Selection

An API's journey from chemical entity to therapeutic agent is governed by its physical form. For amine-containing compounds like Carbinoxamine, two primary forms exist: the free base and the salt.

-

The Free Base: This is the neutral, un-ionized form of the amine molecule. Generally, free bases are more lipophilic and may exhibit poor solubility in aqueous media, a characteristic that can hinder dissolution and subsequent absorption.[1]

-

The Salt Form: Created by reacting the basic nitrogen center of the API with an acid (e.g., maleic acid, hydrochloric acid), the salt form is an ionized molecule.[2] This conversion is a fundamental strategy in drug development to enhance key properties. Approximately 50% of all drugs are administered as salts to improve their physicochemical and biopharmaceutical profiles.[3][4]

The choice is not trivial; it dictates solubility, stability, hygroscopicity, dissolution rate, and ultimately, bioavailability.[5] For Carbinoxamine-d6, primarily used as an internal standard in pharmacokinetic studies, consistency and predictable behavior are paramount.[6] Understanding its form is critical for accurate quantification of the non-deuterated therapeutic agent.

Figure 1: The fundamental acid-base reaction converting the free base to the salt form.

Core Physicochemical Differences: A Comparative Analysis

The protonation of the tertiary amine in Carbinoxamine-d6 to form a salt instigates a cascade of changes in its molecular properties. These differences are crucial for handling, formulation, and analytical performance.

Solubility

This is the most pronounced difference. Salt formation is a primary strategy to increase the aqueous solubility of poorly soluble APIs.[2]

-

Carbinoxamine-d6 Salt: As an ionic compound, the salt form is significantly more soluble in polar, aqueous solvents. This high solubility is essential for preparing stock solutions for analytical standards and ensures rapid dissolution in physiological media.[1]

-

Carbinoxamine-d6 Free Base: The neutral free base is less polar and thus demonstrates higher solubility in organic solvents while being sparingly soluble in water.[1][7] This property can be leveraged in specific extraction protocols but is generally less desirable for oral drug formulations.[5]

The dissolution rate, which is often the rate-limiting step for absorption, is directly linked to solubility.[3] Different salt forms can exhibit different dissolution rates even at the same pH, highlighting the importance of counter-ion selection.[8]

Stability and Hygroscopicity

Stability is a measure of a substance's resistance to chemical or physical degradation. Hygroscopicity, the tendency to absorb moisture from the air, is a key factor influencing stability.[9]

-

Carbinoxamine-d6 Salt: Salt forms are generally more crystalline and possess higher melting points, which often translates to greater thermal stability.[10] However, their ionic nature can make them more hygroscopic.[9] Moisture uptake can lead to physical changes (e.g., deliquescence) or chemical degradation through hydrolysis, especially if the API contains susceptible functional groups.[11]

-

Carbinoxamine-d6 Free Base: The free base is typically less hygroscopic.[12] However, it may be more susceptible to degradation via oxidation or other chemical pathways and generally has a lower melting point.[1][5]

Bioavailability

For the parent drug, Carbinoxamine, the choice of form directly impacts bioavailability—the fraction of the administered dose that reaches systemic circulation.

-

Salt Form: Due to enhanced aqueous solubility and faster dissolution, salt forms often exhibit higher oral bioavailability compared to the free base.[2][3] This allows for more effective treatments and potentially lower required dosages.[5]

-

Free Base Form: Lower bioavailability is a potential consequence of its poor dissolution.[5] However, in certain formulations like transdermal patches or controlled-release systems, the lipophilicity of the free base can be advantageous for membrane permeation.

Molecular Weight

A simple but critical difference is the molecular weight. The salt form includes the mass of the counter-ion (e.g., maleic acid). This must be accounted for when preparing solutions of a specific concentration based on the active moiety.[13] Failure to correct for the salt's weight results in a lower-than-intended concentration of the active base, a significant source of error in quantitative analysis.[13]

Data Summary Table

| Property | Carbinoxamine-d6 Free Base | Carbinoxamine-d6 Salt (e.g., Maleate) | Causality & Significance |

| Aqueous Solubility | Low | High | Protonation increases polarity and interaction with water molecules, enhancing dissolution and bioavailability.[1][2] |

| Organic Solvent Solubility | High | Low | The non-polar nature of the free base favors dissolution in non-polar organic solvents.[7] |

| Stability | Generally lower thermal stability | Generally higher thermal stability but can be prone to hydrolysis if hygroscopic.[5][10] | Crystalline salt lattices are often more thermodynamically stable. Ionic character can attract water, risking degradation.[9] |

| Hygroscopicity | Low | Moderate to High | Ionic nature attracts polar water molecules. A critical parameter for storage and handling.[9][12] |

| Bioavailability (Oral) | Lower | Higher | Higher aqueous solubility leads to faster dissolution, which is often the rate-limiting step for absorption.[3] |

| Molecular Weight | Lower (C₁₆H₁₃D₆ClN₂O) | Higher (Includes counter-ion) | Accurate weighing for standard preparation requires correction for the mass of the counter-ion to avoid potency errors.[13] |

Experimental Protocols for Differentiation

A multi-faceted analytical approach is essential for unequivocally identifying the form of a given Carbinoxamine-d6 sample. The following protocols provide a self-validating system where orthogonal techniques confirm the initial finding.

Figure 2: A self-validating workflow for distinguishing between salt and free base forms.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, which vibrate at characteristic frequencies. The protonation of the amine to form an ammonium salt creates a new N-H bond (N⁺-H) with a distinct and easily identifiable absorption band.[2]

-

Methodology:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the Carbinoxamine-d6 sample with ~100 mg of dry, spectroscopy-grade KBr. Grind the mixture thoroughly in an agate mortar to a fine powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.

-

Background Collection: Place the empty pellet holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Analysis: Place the KBr pellet containing the sample in the holder and acquire the spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Interpretation & Self-Validation:

-

Expected Result (Salt): The spectrum of the salt will show a very broad and strong absorption band in the 2400-2800 cm⁻¹ region. This is characteristic of the N⁺-H stretching vibration in a tertiary amine salt.[14] The presence of this band is strong evidence of the salt form.

-

Expected Result (Free Base): The spectrum of the free base, a tertiary amine, will lack the N-H bond and therefore will show no significant absorption in the 3300-3500 cm⁻¹ (primary/secondary amines) or 2400-2800 cm⁻¹ (salt) regions.[15]

-

Trustworthiness: This method is rapid and highly diagnostic. The presence or absence of the N⁺-H stretch is a clear differentiating feature.

-

Protocol: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The electron-withdrawing effect of the positively charged nitrogen in the salt form will "deshield" adjacent protons, causing their signals to shift to a higher frequency (downfield) compared to the free base.[16]

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the Carbinoxamine-d6 sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it can dissolve both forms to some extent) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned, locked onto the deuterium signal of the solvent, and the magnetic field is shimmed for homogeneity.

-

Spectrum Acquisition: Acquire the ¹H NMR spectrum.

-

(Optional) D₂O Shake: To confirm an exchangeable proton, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the N⁺-H proton in the salt form will disappear or significantly diminish.

-

-

Data Interpretation & Self-Validation:

-

Expected Result (Salt): Protons on the carbons immediately adjacent to the nitrogen atom (the N-(CD₃)₂ group and the -O-CH₂-CH₂-N- group) will appear at a higher chemical shift (further downfield) compared to the free base. A broad signal corresponding to the N⁺-H proton may also be visible, which will disappear upon D₂O addition.

-

Expected Result (Free Base): The same protons will appear at a lower chemical shift (further upfield) due to the lesser electron-withdrawing character of the neutral nitrogen atom.

-

Trustworthiness: NMR provides a highly detailed fingerprint of the molecule. The predictable chemical shift difference based on the electronic environment of the nitrogen atom provides an orthogonal confirmation to FTIR data.[17]

-

Conclusion

The distinction between Carbinoxamine-d6 salt and its free base is not a mere technicality; it is a critical factor that governs the compound's behavior from the stockroom to the analytical instrument. The salt form, engineered for superior aqueous solubility and stability, is often the preferred choice for analytical standards used in bioanalysis. Conversely, the lipophilic free base may find utility in specific non-aqueous applications. Researchers and drug development professionals must be adept at not only understanding these differences but also at applying the appropriate analytical techniques—primarily FTIR and NMR spectroscopy—to verify the form of their material. This diligence ensures the integrity of experimental data, the reproducibility of analytical methods, and the ultimate success of the research and development process.

References

-

Gpatindia. (2020-08-02). CARBINOXAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

-

Pharmaguideline Forum. (2022-02-01). Free Base vs Salt Form Reference Standards. [Link]

-

PharmaEducation. (2024-11-18). Physiochemical assessment of pharmaceutical salt forms. [Link]

-

Sciencemadness.org. (2011-07-19). Solubility of organic amine salts. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2564, Carbinoxamine. [Link]

-

Patsnap Synapse. (2024-07-17). What is the mechanism of Carbinoxamine Maleate?. [Link]

-

Spectroscopy Online. (2019-09-01). Organic Nitrogen Compounds V: Amine Salts. [Link]

-

Al-Rawashdeh, A. et al. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

-

Wang, X. et al. (2018-11-06). The Antihistamine Drugs Carbinoxamine Maleate and Chlorpheniramine Maleate Exhibit Potent Antiviral Activity Against a Broad Spectrum of Influenza Viruses. PubMed Central. [Link]

-

GoodRx. Carbinoxamine: Uses, Side Effects, Dosage & More. [Link]

-

Parshad, H. et al. (2016-01-23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]

-

ResearchGate. (2018). The Antihistamine Drugs Carbinoxamine Maleate and Chlorpheniramine Maleate Exhibit Potent Antiviral Activity Against a Broad Spectrum of Influenza Viruses. [Link]

-

Blok, D. (2023-09-07). Hydrochloride vs Base: What is the Difference. Pharmaoffer.com. [Link]

-

Bobin, V. Drug Formulation and The Impact on Analytical Testing. ARL Bio Pharma. [Link]

-

Mayo Clinic. Carbinoxamine (oral route) - Side effects & dosage. [Link]

-

Chemistry LibreTexts. (2020-05-30). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]

-

El-Hellani, A. et al. (2018-05-18). Free-Base Nicotine Determination in Electronic Cigarette Liquids by 1H NMR Spectroscopy. ACS Publications. [Link]

-

Heacock, R. A., & Marion, L. (2025-10-05). The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

-

Tahara, Y. et al. (2022-02-01). Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR. PubMed. [Link]

-

The Organic Chemistry Tutor. (2018-12-02). Basic Introduction to NMR Spectroscopy. YouTube. [Link]

-

Chromatography Forum. (2004-09-10). Distinct RTs for free-base and salt forms of same compound. [Link]

-

Chemistry LibreTexts. (2024-03-24). 24.10: Spectroscopy of Amines. [Link]

-

Master Organic Chemistry. (2016-11-23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Technology Networks. (2024-02-22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

-

Quora. (2018-03-30). Are amines soluble in organic solvents?. [Link]

-

Tong, W. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. [Link]

-

Chemistry LibreTexts. (2022-08-28). 4.7: NMR Spectroscopy. [Link]

-

University of Calgary. IR: amines. [Link]

-

ACS Publications. (2022-07-14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

-

MDPI. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. [Link]

-

precisionFDA. CARBINOXAMINE. [Link]

Sources

- 1. ask.pharmaguideline.com [ask.pharmaguideline.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. lcms.cz [lcms.cz]

- 5. pharmaoffer.com [pharmaoffer.com]

- 6. caymanchem.com [caymanchem.com]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ARL Bio Pharma | Drug Formulation and The Impact on Analytical Testing [arlok.com]

- 14. researchgate.net [researchgate.net]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Application of Carbinoxamine-d6 Maleate

This guide provides a comprehensive overview of the safety, handling, and application of Carbinoxamine-d6 maleate for researchers, scientists, and drug development professionals. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety data with practical, field-proven insights to ensure both personal safety and experimental integrity.

Understanding the Compound: A Dual-Perspective Analysis

Carbinoxamine-d6 maleate is the deuterated analog of Carbinoxamine maleate, a first-generation antihistamine of the ethanolamine class.[1] Its primary application in a research setting is as an internal standard for the quantification of carbinoxamine in biological matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2]

Pharmacological Context: The parent compound, carbinoxamine, functions as a competitive histamine H1 receptor antagonist (Kᵢ = 2.3 nM).[2] It also exhibits properties as an L-type calcium channel inhibitor (Kᵢ = 1.08 nM).[2] This dual activity underscores its classification as a potent pharmacologically active ingredient (API), necessitating specialized handling procedures.[3][4]

Isotopic Labeling Significance: The incorporation of six deuterium atoms (d6) on the N,N-dimethyl groups creates a stable, heavier version of the molecule. This isotopic substitution is fundamental to its role as an internal standard, allowing for precise differentiation from the non-deuterated analyte in mass spectrometry assays without altering its fundamental chemical reactivity. While deuterated compounds are not radioactive, their handling requires adherence to protocols for potent chemical compounds.[5][6]

Hazard Identification and Risk Assessment

Carbinoxamine-d6 maleate is classified as a hazardous substance. The primary routes of exposure are ingestion, dermal contact, and inhalation.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[7][8]

-

Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.[8]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[8]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[8]

-

Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.[8]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): H335 - May cause respiratory irritation.[8]

The non-deuterated form, Carbinoxamine Maleate, has a reported oral LD50 in mice of 162 mg/kg, reinforcing its classification as toxic upon ingestion.[7] Overdose symptoms for the parent compound may include extreme drowsiness, hallucinations, dilated pupils, or seizures and can be fatal.[9][10]

Quantitative Data Summary

| Property | Value | Source |

| Chemical Name | 2-((4-chlorophenyl)(pyridin-2-yl)methoxy)-N,N-bis(methyl-d3)ethan-1-amine, maleate (1:1) | [11] |

| Molecular Formula | C₁₆H₁₃D₆ClN₂O · C₄H₄O₄ | [11][12] |

| Molecular Weight | 412.9 g/mol | [13] |

| CAS Number | 2747914-08-3 | [8] |

| Appearance | White crystalline powder | [14] |

| Purity | ≥99% deuterated forms (d1-d6) | [2] |

| Oral LD50 (Mouse) | 162 mg/kg (for non-deuterated form) | [7] |

Engineering Controls and Personal Protective Equipment (PPE)

Given its classification as a potent and hazardous compound, a multi-layered approach to containment is essential.[4][15] This follows the hierarchy of controls, prioritizing engineering solutions over procedural ones.

Logical Flow of Containment Strategies

Caption: Hierarchy of controls for handling Carbinoxamine-d6 maleate.

-

Primary Engineering Controls: All manipulations of the solid compound (e.g., weighing, preparing stock solutions) must be performed within a certified chemical fume hood, a Class II Biological Safety Cabinet (BSC), or an isolator (glovebox).[16] This is crucial to prevent the generation and inhalation of airborne particulates.[17]

-

Secondary Engineering Controls: The primary control should be located within a dedicated laboratory space with controlled access. For potent compounds, this room should be maintained under negative pressure with sufficient air changes per hour (ACPH) to prevent contamination of adjacent areas.[15]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a splash hazard.[17]

-

Hand Protection: Wear two pairs of chemical-resistant nitrile gloves. The outer pair should be removed and disposed of as hazardous waste immediately after handling.[16]

-

Body Protection: A fully buttoned lab coat is required. For larger quantities or tasks with a higher risk of contamination, a disposable gown is recommended.[16]

-

Respiratory Protection: Not typically required when using appropriate engineering controls. However, a risk assessment should be performed, and if airborne concentrations could exceed exposure limits, a NIOSH-approved respirator is necessary.

-

Safe Handling, Storage, and Disposal Protocols

Storage

Proper storage is critical to maintain the compound's integrity and ensure safety.[5]

-

Container: Keep the container tightly closed.[7]

-

Environment: Store in a cool, dry, well-ventilated, and locked-up area.[7][17]

-

Protection: Protect from light and moisture.[7][18] Deuterated compounds can be hygroscopic, and moisture can lead to isotopic exchange, compromising sample integrity.[18][19]

Disposal

Dispose of waste in accordance with all local, state, and federal regulations.

-

Waste Classification: Treat all Carbinoxamine-d6 maleate waste (including contaminated PPE, vials, and rinsing solvents) as hazardous chemical waste.[5]

-

Containers: Use clearly labeled, sealed containers for hazardous waste. Do not mix with other waste streams unless directed by your institution's Environmental Health and Safety (EHS) department.[5]

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Emergency Response Workflow

Caption: First aid response workflow for Carbinoxamine-d6 maleate exposure.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[8]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[8]

-

In Case of Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing and consult a doctor.[8]

-

If Swallowed: Do NOT induce vomiting.[8] Immediately call a poison control center or doctor for treatment advice.[7][20] If the person is conscious, rinse their mouth with water.[17]

Experimental Protocol: Preparation of a Calibration Curve Stock Solution for LC-MS/MS Analysis

The primary use of Carbinoxamine-d6 maleate is as an internal standard (IS) in bioanalytical methods.[2] The following protocol details the safe preparation of a stock solution. All steps involving the handling of the solid compound must be performed in a chemical fume hood.

Objective: To prepare a 1.0 mg/mL stock solution of Carbinoxamine-d6 maleate in methanol.

Materials:

-

Carbinoxamine-d6 maleate solid

-

HPLC-grade methanol

-

Analytical balance (readable to 0.01 mg)

-

Anti-static weighing dish or paper

-

Spatula

-

1.0 mL Class A volumetric flask

-

Pipettes

-

Vortex mixer

-

Amber glass vial with a PTFE-lined cap for storage

Procedure:

-

Pre-Weighing Setup:

-

Don all required PPE (lab coat, double nitrile gloves, safety goggles).

-

Ensure the chemical fume hood sash is at the appropriate working height.

-

Place the analytical balance inside the fume hood. Use an anti-static device to minimize weighing errors with the fine powder.

-

Lay out all necessary equipment (weighing dish, spatula, volumetric flask) inside the fume hood.

-

-

Weighing the Compound:

-

Carefully tare the analytical balance with the weighing dish.

-

Using the spatula, accurately weigh approximately 1.0 mg of Carbinoxamine-d6 maleate. Record the exact weight.

-

Causality Check: Weighing directly into the dish inside a fume hood prevents the release of toxic powder into the laboratory environment. Using an anti-static device is critical for accuracy with low-mass, potent compounds.

-

-

Solubilization:

-

Carefully transfer the weighed powder into the 1.0 mL Class A volumetric flask.

-

Add approximately 0.7 mL of HPLC-grade methanol to the flask.

-

Cap the flask and vortex gently until the solid is completely dissolved. Visually inspect to ensure no solid particles remain.

-

Self-Validation: Complete dissolution is essential for an accurate standard concentration. Visual confirmation against a contrasting background is a required checkpoint.

-

-

Dilution to Final Volume:

-

Once dissolved, add methanol dropwise until the bottom of the meniscus is level with the calibration mark on the neck of the volumetric flask.

-

Cap the flask and invert it 10-15 times to ensure a homogenous solution.

-

Causality Check: Using a Class A volumetric flask and bringing it to volume carefully ensures the high accuracy required for a quantitative standard.

-

-

Storage:

-

Transfer the final solution to a clearly labeled amber glass vial. The label should include:

-

Compound Name: Carbinoxamine-d6 maleate

-

Concentration: [Calculate exact concentration based on weight] mg/mL

-

Solvent: Methanol

-

Preparation Date

-

Preparer's Initials

-

-

Store the vial in a refrigerator, protected from light, as recommended for deuterated compounds.[5][19]

-

-

Decontamination:

-

Wipe down the spatula, weighing dish, and any surfaces inside the fume hood with a suitable solvent (e.g., 70% ethanol) to decontaminate them.

-

Dispose of all contaminated disposables (gloves, weighing dish, pipette tips) in the designated hazardous waste container.

-

References

-

Regulations.gov. (n.d.). carbinoxamine maleate tablet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Carbinoxamine. PubChem. Retrieved from [Link]

-

Drugs.com. (2025). Carbinoxamine Uses, Side Effects & Warnings. Retrieved from [Link]

-

WebMD. (2024). Carbinoxamine (Karbinal ER, Clistin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

-

Mayo Clinic. (n.d.). Carbinoxamine (oral route) - Side effects & dosage. Retrieved from [Link]

-

Regulations.gov. (n.d.). CARBINOXAMINE MALEATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Carbinoxamine-d6 (maleate). PubChem. Retrieved from [Link]

-

Drugs.com. (n.d.). Carbinoxamine: Package Insert / Prescribing Information. Retrieved from [Link]

-

Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

-

American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

-

VelocityEHS. (2019). USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. Retrieved from [Link]

-

IOSR Journal. (n.d.). LC-MS/MS method for the quantification of carbinoxamine in human plasma. Retrieved from [Link]

-

VxP Pharma. (2020). Highly Potent Compounds. Retrieved from [Link]

-

Bozenhardt, H. F., & Bozenhardt, E. H. (2017). Handling Processing Of Potent Compounds A Holistic Approach. Bioprocess Online. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]

-

Nanalysis. (2021). Deuterated Solvents. Retrieved from [Link]

-

Quick Company. (n.d.). Improved Process For Carbinoxamine Maleate And Its Novel Polymorph. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2011). Access Data: 22-556Orig1s000. Retrieved from [Link]

Sources

- 1. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Highly Potent Compounds | VxP Pharma [vxppharma.com]

- 4. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Deuterated Solvents — Nanalysis [nanalysis.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. drugs.com [drugs.com]

- 10. Carbinoxamine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 11. theclinivex.com [theclinivex.com]

- 12. Carbinoxamine-d6 Maleate Salt | CAS 1216872-59-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. Carbinoxamine-d6 (maleate) | C20H23ClN2O5 | CID 131708643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]

- 16. ashp.org [ashp.org]

- 17. chemicalbook.com [chemicalbook.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. ukisotope.com [ukisotope.com]

- 20. Carbinoxamine (Karbinal ER, Clistin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

Technical Guide: Carbinoxamine-d6 Maleate Storage & Stability Protocol (-20°C)

Executive Summary

This guide defines the critical storage, handling, and solubilization protocols for Carbinoxamine-d6 maleate (N,N-dimethyl-d6), a deuterated internal standard (IS) used in the LC-MS/MS quantification of carbinoxamine.

While the parent compound exhibits robust stability, the maleate salt form of the deuterated analog introduces specific vulnerabilities—namely hygroscopicity and photochemical degradation . Strict adherence to a -20°C cold chain and controlled thawing cycles is required to prevent hydrolysis-driven dissociation of the salt and N-oxide formation, which compromises isotopic purity and quantitative accuracy.

Part 1: Chemical Identity & The Physics of Stability

Molecular Architecture

Carbinoxamine-d6 maleate is the stable isotope-labeled salt of the histamine H1 antagonist carbinoxamine. The deuterium labeling typically occurs at the N,N-dimethyl group, replacing six hydrogen atoms with deuterium (

| Property | Specification |

| Compound Name | Carbinoxamine-d6 Maleate |

| Chemical Structure | 2-[(4-Chlorophenyl)-2-pyridinylmethoxy]-N,N-bis(methyl-d3)ethanamine maleate |

| Molecular Formula | |

| Molecular Weight | ~412.90 g/mol (Salt) |

| Isotopic Purity | |

| Critical Vulnerability | Hygroscopic (Maleate salt); Light Sensitive |

Why -20°C? The Thermodynamic Imperative

Storage at -20°C is not merely a precaution; it is a kinetic necessity to arrest two specific degradation pathways:

-

Maleate Dissociation & Hydrolysis: Maleate salts are prone to absorbing atmospheric moisture (hygroscopicity). At room temperature, absorbed water creates localized "micro-solution" pockets on the crystal surface, facilitating the dissociation of the maleate acid from the carbinoxamine base. This shifts the pH locally, accelerating hydrolytic cleavage of the ether linkage. Freezing at -20°C immobilizes water molecules, preventing this reaction.

-

N-Oxide Formation: The tertiary amine in carbinoxamine is susceptible to oxidation to form Carbinoxamine N-oxide . This reaction is photo-catalyzed and thermally accelerated. Storage in the dark at -20°C reduces the reaction rate constant (

) effectively to zero.

Part 2: Storage & Handling Workflow

The "Cold Chain" Lifecycle

The following diagram illustrates the mandatory workflow from receipt to disposal to maintain structural integrity.

Figure 1: Lifecycle management of Carbinoxamine-d6 Maleate. Note the critical equilibration step to prevent condensation.

Critical Handling Protocol (The "Thaw Rule")

The most common failure mode is opening a cold vial in humid air. When a -20°C vial is opened at room temperature (RT), atmospheric moisture instantly condenses on the hygroscopic maleate salt. This water initiates hydrolysis.

Correct Protocol:

-

Remove vial from -20°C storage.

-

Place immediately into a desiccator cabinet or a sealed bag with silica gel.

-

Allow to equilibrate to RT for 45–60 minutes .

-

Open only after the vial feels neutral to the touch.

Part 3: Solubilization & Stock Preparation

Solvent Selection

-

Primary Solvent: Methanol (LC-MS grade).

-

Reasoning: Carbinoxamine is freely soluble in alcohol.[1] Methanol provides a protic environment that stabilizes the amine salt without the hydrolysis risks associated with pure water during long-term storage.

-

-

Avoid: Aldehyde-containing solvents (e.g., lower grade acetone/ethers) which can react with amines.

Preparation Steps

-

Weighing: Use an analytical balance (precision 0.01 mg). Weigh rapidly to minimize moisture uptake.

-

Dissolution: Dissolve to a primary stock concentration of 1.0 mg/mL in Methanol.

-

Storage of Solution:

-

Transfer to Amber HPLC vials (silanized glass preferred to prevent adsorption).

-

Store stock solutions at -80°C (Stability: ~1 year) or -20°C (Stability: ~1-3 months).[2]

-

Part 4: Degradation Logic & Analytical Validation

Failure Modes

If storage conditions are violated, two primary degradation products will interfere with quantification:

-

Carbinoxamine N-Oxide: (M+16 mass shift).

-

Hydrolysis Products: Cleavage of the ether bond (rare but possible in acidic/aqueous conditions).

Figure 2: Causal pathways for degradation. Light and moisture are the primary antagonists for the maleate salt form.

Validation Criteria (LC-MS/MS)

To validate the integrity of the stored IS, perform a "Zero-Blank" injection before every batch:

-

Isotopic Purity Check (Cross-Talk):

-

Inject a high concentration of Carbinoxamine-d6 (IS only).

-

Monitor the transition for the unlabeled analyte (Carbinoxamine).

-

Acceptance: Response in the analyte channel must be < 5% of the LLOQ response (FDA M10 Guidance).

-

-

Retention Time (RT) Stability:

-

Deuterated standards may exhibit a slight RT shift (usually eluting slightly earlier) compared to the analyte due to the deuterium isotope effect on lipophilicity.

-

Check: Ensure the RT shift remains constant. A drifting RT suggests pH instability in the mobile phase or degradation of the column interaction.

-

References

-

FDA M10 Bioanalytical Method Validation Guidance . U.S. Food and Drug Administration.[3] (2022).[4][5][6] Bioanalytical Method Validation and Study Sample Analysis. Link

-

PubChem Compound Summary . National Center for Biotechnology Information. (2025).[4][6][7] Carbinoxamine (CID 2564).[6] Link

-

Toronto Research Chemicals . (2024). Carbinoxamine-d6 Maleate Salt SDS & Stability Data. Link

-

Cayman Chemical . (2025).[4] Carbinoxamine-d6 (maleate) Product Insert. Link

-

Selleck Chemicals . (2024). Carbinoxamine Maleate Storage & Solubility. Link

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

Methodological & Application

Application Note: High-Throughput Bioanalytical Method for Carbinoxamine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of carbinoxamine in human plasma. The methodology employs carbinoxamine-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, adhering to the principles outlined in regulatory guidance for bioanalytical method validation.[1][2][3][4][5] The protocol utilizes a straightforward protein precipitation extraction procedure, enabling rapid sample processing suitable for high-throughput pharmacokinetic studies. Optimized Multiple Reaction Monitoring (MRM) transitions for both carbinoxamine and carbinoxamine-d6 are presented, along with detailed chromatographic and mass spectrometric conditions.

Introduction

Carbinoxamine is a first-generation antihistamine of the ethanolamine class, possessing anticholinergic and sedative properties.[6][7] It acts as a histamine H1-receptor antagonist, competitively inhibiting the effects of histamine in the body.[8][9] Carbinoxamine is clinically used for the treatment of seasonal and perennial allergic rhinitis, vasomotor rhinitis, and other allergic conditions.[10][11] Accurate determination of carbinoxamine concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[7][10][11][12]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high selectivity, sensitivity, and speed.[13] The use of a stable isotope-labeled internal standard (SIL-IS), such as carbinoxamine-d6, is best practice for quantitative LC-MS/MS assays.[13][14][15][16] A SIL-IS mimics the analyte's chemical and physical properties, co-eluting chromatographically and experiencing similar ionization effects, which effectively compensates for variability during sample preparation and analysis, thereby enhancing data quality and reliability.[13][15][16][17]

This application note provides a comprehensive protocol for the analysis of carbinoxamine in human plasma, focusing on the optimized MRM transitions for both the analyte and its deuterated internal standard.

Experimental

Materials and Reagents

-

Carbinoxamine and Carbinoxamine-d6 reference standards were of high purity (≥98%).

-

HPLC-grade acetonitrile, methanol, and water were used throughout the experiment.[18]

-

Formic acid (ACS grade) was used as a mobile phase additive.[18]

-

Human plasma was sourced from an accredited biobank.

Sample Preparation

A simple and rapid protein precipitation method was employed for sample extraction: